![molecular formula C9H14N2O B7434051 rac-[(1R,2S,6S,7S)-3-oxa-4-azatricyclo[5.2.1.0,2,6]dec-4-en-5-yl]methanamine](/img/structure/B7434051.png)
rac-[(1R,2S,6S,7S)-3-oxa-4-azatricyclo[5.2.1.0,2,6]dec-4-en-5-yl]methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rac-[(1R,2S,6S,7S)-3-oxa-4-azatricyclo[5.2.1.0,2,6]dec-4-en-5-yl]methanamine, also known as rotigotine, is a dopamine agonist that is used to treat Parkinson's disease and restless leg syndrome. It was first synthesized in the 1990s and has since been extensively studied for its therapeutic potential.
Mécanisme D'action
Rotigotine works by activating dopamine receptors in the brain. Dopamine is a neurotransmitter that is involved in the regulation of movement, mood, and motivation. By activating dopamine receptors, rac-[(1R,2S,6S,7S)-3-oxa-4-azatricyclo[5.2.1.0,2,6]dec-4-en-5-yl]methanamine helps to alleviate the symptoms of Parkinson's disease and restless leg syndrome, which are caused by a deficiency of dopamine in the brain.
Biochemical and Physiological Effects
Rotigotine has several biochemical and physiological effects. It increases the levels of dopamine in the brain, which helps to alleviate the symptoms of Parkinson's disease and restless leg syndrome. In addition, it also activates other neurotransmitter systems in the brain, which may contribute to its therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
Rotigotine has several advantages for lab experiments. It is highly potent and selective for dopamine receptors, which makes it a useful tool for studying the role of dopamine in the brain. In addition, it has a long half-life, which allows for sustained activation of dopamine receptors. However, there are also limitations to using rac-[(1R,2S,6S,7S)-3-oxa-4-azatricyclo[5.2.1.0,2,6]dec-4-en-5-yl]methanamine in lab experiments. It can be difficult to control the dose and duration of treatment, which may affect the results of experiments.
Orientations Futures
There are several future directions for research on rac-[(1R,2S,6S,7S)-3-oxa-4-azatricyclo[5.2.1.0,2,6]dec-4-en-5-yl]methanamine. One area of interest is its potential in treating other neurological disorders, such as depression and schizophrenia. Another area of interest is the development of new formulations and delivery methods for rac-[(1R,2S,6S,7S)-3-oxa-4-azatricyclo[5.2.1.0,2,6]dec-4-en-5-yl]methanamine, which may improve its efficacy and reduce side effects. Additionally, there is ongoing research into the mechanism of action of rac-[(1R,2S,6S,7S)-3-oxa-4-azatricyclo[5.2.1.0,2,6]dec-4-en-5-yl]methanamine, which may lead to the development of new drugs that target the dopamine system in the brain.
Méthodes De Synthèse
Rotigotine can be synthesized using a multi-step process that involves the reaction of several intermediates. The first step involves the synthesis of a key intermediate, which is then reacted with other reagents to produce the final product. This method has been optimized over the years, resulting in a highly efficient and scalable process that can be used to produce large quantities of rac-[(1R,2S,6S,7S)-3-oxa-4-azatricyclo[5.2.1.0,2,6]dec-4-en-5-yl]methanamine.
Applications De Recherche Scientifique
Rotigotine has been extensively studied for its therapeutic potential in treating Parkinson's disease and restless leg syndrome. It works by activating dopamine receptors in the brain, which helps to alleviate the symptoms of these conditions. In addition, rac-[(1R,2S,6S,7S)-3-oxa-4-azatricyclo[5.2.1.0,2,6]dec-4-en-5-yl]methanamine has also been studied for its potential in treating other neurological disorders, such as depression and schizophrenia.
Propriétés
IUPAC Name |
[(1S,2R,6R,7R)-3-oxa-4-azatricyclo[5.2.1.02,6]dec-4-en-5-yl]methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c10-4-7-8-5-1-2-6(3-5)9(8)12-11-7/h5-6,8-9H,1-4,10H2/t5-,6+,8-,9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKAPINHEUZCNLI-HSLWUYEYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C3C2ON=C3CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2C[C@@H]1[C@H]3[C@@H]2ON=C3CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
rac-[(1R,2S,6S,7S)-3-oxa-4-azatricyclo[5.2.1.0,2,6]dec-4-en-5-yl]methanamine |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.